N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in physiological systems . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that they may influence a variety of biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.
Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Other thiazole derivatives also show diverse biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl and acetamide groups can enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-15-7-9-17(10-8-15)23-20(26)14-28-21-24-18(13-27-21)11-19(25)22-12-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXBSDXZSSKBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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